![molecular formula C11H13NO2 B11905337 7-Methoxy-3,3-dimethylindolin-2-one](/img/structure/B11905337.png)
7-Methoxy-3,3-dimethylindolin-2-one
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Overview
Description
7-Methoxy-3,3-dimethylindolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 7th position and two methyl groups at the 3rd position on the indolin-2-one core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,3-dimethylindolin-2-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the indole derivative, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
7-Methoxy-3,3-dimethylindolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,3-dimethylindolin-2-one involves its interaction with various molecular targets. It can bind to multiple receptors, influencing biological pathways. For instance, it may act on enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromo-3,3-dimethylindolin-2-one
- 3,3-Dimethylindolin-2-one
- 7-Methoxyindolin-2-one
Uniqueness
7-Methoxy-3,3-dimethylindolin-2-one is unique due to the presence of both methoxy and dimethyl groups, which enhance its chemical stability and biological activity compared to other indole derivatives .
Biological Activity
7-Methoxy-3,3-dimethylindolin-2-one is a compound of significant interest due to its diverse biological activities. This indolinone derivative has been studied for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a methoxy group at the 7-position and two methyl groups at the 3-position of the indole ring. This structural configuration is believed to influence its biological properties, enhancing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate several biochemical pathways:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Studies indicate that it may inhibit cell proliferation by interfering with cell cycle progression.
- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. It appears to disrupt bacterial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : this compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Anticancer Studies
A study published in the journal Pharmaceutical Intelligence explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner, particularly in breast and lung cancer cells. The compound was found to induce apoptosis via mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol.
Antimicrobial Activity
In a separate study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Research highlighted the anti-inflammatory potential of this compound through its action on COX enzymes. In vitro assays showed that this compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
5-Hydroxy-2,7-dimethylchromone | Antioxidant, anticancer | Inhibits COX enzymes |
6-Chloro-1-methylisoquinolin-3-amine | Antimicrobial, anticancer | Modulates cell signaling pathways |
5-Hydroxy-7-methoxy-chromenone | Anticancer | Induces apoptosis via mitochondrial pathways |
The comparison reveals that while other compounds share similar biological activities, the unique structural features of this compound may confer distinct advantages in specific therapeutic contexts.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-methoxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-5-4-6-8(14-3)9(7)12-10(11)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
BHIXTFSJENSHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)OC)NC1=O)C |
Origin of Product |
United States |
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